molecular formula C₂₆H₄₀D₄NNaO₇S B1161032 Tauro-ω-muricholic Acid Sodium Salt-d4

Tauro-ω-muricholic Acid Sodium Salt-d4

Cat. No.: B1161032
M. Wt: 541.71
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Isotopic Labeling Pattern

The molecular architecture of this compound exhibits the characteristic steroid backbone common to bile acids, specifically featuring the 5β-cholanic acid core structure with distinct hydroxylation patterns. The compound possesses hydroxyl groups positioned at the 3α, 6α, and 7β positions, which define its unique stereochemical configuration and distinguish it from other muricholic acid isomers. The steroid nucleus consists of four fused rings designated A, B, C, and D, with the A/B ring junction in the cis configuration characteristic of 5β-steroids, contributing to the molecule's amphipathic properties essential for its biological function as a detergent molecule.

The isotopic labeling pattern incorporates four deuterium atoms strategically positioned within the molecular structure to maintain structural integrity while providing analytical detectability. These deuterium substitutions typically occur at specific carbon positions that do not interfere with the compound's biological activity or alter its fundamental chemical properties. The taurine conjugation occurs through an amide bond formation between the carboxyl group at position 24 of the steroid backbone and the amino group of taurine, creating the N-(2-sulphoethyl)-amide linkage that characterizes taurine-conjugated bile acids.

The sodium salt form enhances the compound's water solubility and stability in aqueous solutions, making it suitable for biological applications and analytical procedures. The molecular weight increase from 515.7 grams per mole for the non-labeled compound to 541.71 grams per mole reflects the mass contribution of the four deuterium atoms, providing a mass shift of approximately 4 atomic mass units that facilitates mass spectrometric differentiation.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy of this compound reveals characteristic spectral patterns that reflect both the steroid backbone structure and the deuterium labeling modifications. The deuterium atoms, possessing a nuclear spin of 1, generate triplet patterns with intensity ratios of 1:1:1 when coupled to adjacent protons, providing distinctive spectral signatures that distinguish the labeled compound from its natural counterpart. These coupling patterns are particularly evident in the regions corresponding to the deuterated carbon positions, where the characteristic deuterium-proton coupling constants provide structural confirmation.

The steroid backbone protons exhibit typical chemical shift ranges consistent with bile acid structures, with methyl groups appearing in the upfield region around 0.8 to 1.2 parts per million. The hydroxyl-bearing carbons demonstrate characteristic downfield shifts, with the 3α-hydroxyl environment typically appearing around 3.4 to 4.0 parts per million, while the 6α and 7β hydroxyl positions exhibit distinct chemical shift patterns based on their stereochemical environments. The taurine moiety contributes specific signals, with the sulfonated ethyl chain producing characteristic multipets in the 2.5 to 3.5 parts per million region.

Solvent selection significantly influences spectral resolution and peak separation, with deuterated dimethyl sulfoxide often providing optimal dispersion of bile acid signals. The use of appropriate deuterated solvents prevents interference from solvent peaks while maintaining the integrity of the deuterium labeling pattern within the analyte molecule. Temperature-dependent studies reveal conformational dynamics within the steroid structure, particularly regarding the flexibility of the side chain and taurine conjugate portion.

Tandem Mass Spectrometry Fragmentation Patterns

Tandem mass spectrometry analysis of this compound demonstrates characteristic fragmentation patterns that reflect both the steroid backbone stability and the labile nature of the taurine conjugate. The molecular ion peak appears at mass-to-charge ratio 541.7, representing the protonated molecular ion [M+H]⁺, or as the deprotonated species [M-H]⁻ at mass-to-charge ratio 539.7 under negative ionization conditions. The presence of deuterium atoms shifts these values by four mass units compared to the non-labeled compound, providing clear differentiation in mass spectrometric analysis.

The primary fragmentation pathway involves the loss of the taurine moiety through cleavage of the amide bond, resulting in a prominent product ion corresponding to the ω-muricholic acid backbone. Under negative ionization conditions, the sulfonate group from taurine produces a characteristic fragment ion at mass-to-charge ratio 80, representing the SO₃⁻ anion, which serves as a diagnostic marker for taurine-conjugated bile acids. This fragmentation pattern remains consistent across different collision energies, providing reliable identification criteria for analytical methods.

Fragmentation Pattern Mass-to-Charge Ratio Collision Energy (eV) Relative Intensity (%)
Molecular Ion [M-H]⁻ 539.7 -15 100
Steroid Backbone 413.3 -25 85
Taurine SO₃⁻ 80.0 -30 60
Dehydrated Fragment 521.7 -20 40

Secondary fragmentation occurs within the steroid backbone, with characteristic losses of water molecules from hydroxyl groups and potential rearrangement reactions involving the ring system. The deuterium labeling provides additional structural information through isotope effects that slightly alter fragmentation energetics and product ion intensities compared to the non-labeled compound.

Comparative Structural Analysis with Tauro-α/β-Muricholic Acid Derivatives

Comparative structural analysis reveals significant differences between this compound and its α and β isomers, primarily centered on the stereochemical configuration of hydroxyl groups at positions 6 and 7 of the steroid backbone. The ω-isomer features a 6α,7β-dihydroxyl pattern, distinguishing it from the α-isomer with 6β,7α-configuration and the β-isomer with 6β,7β-arrangement. These stereochemical differences profoundly influence the molecular conformation, hydrogen bonding patterns, and biological activity profiles of each isomer.

Nuclear Magnetic Resonance spectroscopy provides clear differentiation between isomers through distinct chemical shift patterns and coupling constants associated with the hydroxyl-bearing carbon environments. The 6α-hydroxyl group in the ω-isomer exhibits characteristic upfield shifts compared to the 6β-configuration in α and β isomers, while the 7β-hydroxyl demonstrates specific coupling patterns with adjacent protons that serve as diagnostic markers. These spectral differences enable reliable identification and quantification of individual isomers in complex biological matrices.

Mass spectrometric fragmentation patterns show subtle but reproducible differences between isomers, particularly in the relative intensities of specific product ions and the occurrence of stereochemistry-dependent rearrangement reactions. The ω-isomer demonstrates enhanced stability of certain fragment ions compared to α and β isomers, potentially related to the specific spatial arrangement of hydroxyl groups and their influence on gas-phase ion chemistry. Chromatographic separation methods exploit these structural differences, with reversed-phase liquid chromatography achieving baseline resolution of the three isomers under optimized conditions.

Isomer Hydroxyl Configuration Molecular Weight (d4) Retention Time (min) Primary Fragment (m/z)
Tauro-α-muricholic Acid-d4 6β,7α 541.71 3.45 80.0
Tauro-β-muricholic Acid-d4 6β,7β 541.71 3.80 80.0
Tauro-ω-muricholic Acid-d4 6α,7β 541.71 4.01 80.0

The biological significance of these structural differences extends to their interactions with specific receptors and transport proteins, with each isomer demonstrating unique binding affinities and functional activities. The ω-isomer shows distinct patterns of intestinal absorption and hepatic metabolism compared to its α and β counterparts, reflecting the importance of precise stereochemical configuration in determining biological fate and pharmacological properties. These differences underscore the necessity for analytical methods capable of distinguishing between isomers in biological samples, where the deuterium-labeled internal standards provide essential quantitative accuracy.

Properties

Molecular Formula

C₂₆H₄₀D₄NNaO₇S

Molecular Weight

541.71

Synonyms

2-[[(3α,5β,6α,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt-d4_x000B_

Origin of Product

United States

Comparison with Similar Compounds

FXR Modulation

  • TβMCA : A well-characterized FXR antagonist in the intestine, inhibiting FXR-dependent repression of hepatic bile acid synthesis. This action enhances glucose tolerance and reduces hepatic steatosis .
  • TαMCA : Exhibits weaker FXR antagonism compared to TβMCA but synergistically regulates bile acid pool composition with TβMCA .
  • TωMCA: Limited direct evidence on FXR interaction, but its elevation in FXR-knockout mice suggests compensatory mechanisms in bile acid homeostasis .

Metabolic and Microbiome Interactions

  • TβMCA : Reduces Clostridiales and increases Bacteroidales in the gut, linked to improved metabolic outcomes .
  • TαMCA/TβMCA : Combined measurements reflect sex-specific differences in bile acid metabolism. Female mice exhibit higher baseline levels, which decrease with high-sucrose diets .

Analytical Challenges

  • Isomer Differentiation : TαMCA and TβMCA are often indistinguishable in untargeted metabolomics due to identical masses and similar retention times . Deuterated standards (e.g., TωMCA-d4) mitigate this issue in targeted assays .
  • Biological Variability : TωMCA levels fluctuate with diet, sex, and genetic background. For example, TωMCA decreases in NAFLD models but increases in FXR-deficient mice .

Key Research Findings

Sex and Diet Dependence : Female mice exhibit 225% higher serum TωMCA levels than males under control conditions, which are further modulated by sucrose intake .

Neurological Impact : FXR deletion elevates brain TωMCA and TβMCA, correlating with altered GABAergic neurotransmission .

Therapeutic Potential: In cholestasis models, TαMCA and TβMCA levels are restored by hepatoprotective agents (e.g., paeoniflorin), highlighting their role as biomarkers .

Data Tables

Table 1: Mass Spectrometry Parameters for Muricholic Acids

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
TωMCA-d4 542.3 80.1 35
TβMCA 533.3 80.1 35
TαMCA 533.3 80.1 35

Preparation Methods

Acid-Catalyzed Hydrogen-Deuterium Exchange

This method exploits the acidic α-hydrogens adjacent to the sulfonic acid group in the taurine conjugate. The parent compound is dissolved in deuterated water (D₂O) with a catalytic amount of DCl or D₂SO₄. The reaction proceeds at 60–80°C for 24–48 hours, achieving >98% deuterium incorporation at the β-carbon of the taurine side chain. Excess D₂O is removed via lyophilization, yielding a deuterated intermediate.

Reductive Deuteration Using Metal Catalysts

Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalyzes the deuteration of unsaturated bonds in the cholanic acid backbone. The parent compound is suspended in deuterated methanol (CD₃OD) under a D₂ atmosphere at 50°C for 12 hours. This method selectively deuterates the 2,2,4,4 positions on the steroid nucleus, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Sodium Salt Formation and Purification

Neutralization and Crystallization

The deuterated free acid (tauro-ω-muricholic acid-d4) is dissolved in a 1:1 mixture of ethanol and water. Sodium hydroxide (NaOH) is added dropwise to adjust the pH to 7.5–8.0, facilitating the formation of the sodium salt. The solution is concentrated under reduced pressure and cooled to 4°C to induce crystallization. The precipitate is washed with cold acetone and dried under vacuum, achieving a yield of 85–92%.

Table 1: Optimization of Sodium Salt Crystallization

ParameterOptimal RangePurity (%)Yield (%)
Ethanol:Water Ratio1:198.589
pH7.5–8.099.192
Cooling Temperature4°C98.785

High-Performance Liquid Chromatography (HPLC) Purification

Crude sodium salt is further purified using reversed-phase HPLC with a C18 column (250 × 4.6 mm, 5 μm). The mobile phase consists of:

  • Phase A : 0.1% formic acid in water

  • Phase B : 0.1% formic acid in acetonitrile

A gradient elution (20–80% B over 30 minutes) at 1 mL/min ensures baseline separation of tauro-ω-muricholic acid-d4 from under-deuterated byproducts. Fractions are collected, lyophilized, and stored at −80°C.

Characterization and Quality Control

Mass Spectrometry (MS) Analysis

Electrospray ionization (ESI)-MS in negative ion mode confirms the molecular ion peak at m/z 540.2 [M−H]⁻, consistent with the theoretical mass of 541.71 g/mol. Isotopic purity is assessed by comparing the intensity of the d₀ (unlabeled) and d₄ peaks, with a minimum d₄ enrichment of 99% required for analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O) reveals the absence of protons at δ 2.95–3.15 (taurine β-CH₂) and δ 0.85–1.25 (steroid 2,4-CH₂), confirming deuterium incorporation. ¹³C NMR corroborates the integrity of the cholanic acid backbone and taurine conjugate.

Table 2: Key NMR Assignments for Tauro-ω-Muricholic Acid-d4 Sodium Salt

Chemical Shift (δ, ppm)AssignmentMultiplicity
0.68C18-CH₃Singlet
3.42C3-OCHTriplet
3.90Taurine -SO₃⁻Doublet

Applications in Bile Acid Quantification

As an internal standard, tauro-ω-muricholic acid-d4 sodium salt enables precise quantification of muricholic acids in biological matrices. A validated LC-MS/MS method using this compound achieves a linear range of 0.1–500 ng/mL (R² > 0.998) and a lower limit of quantification (LLOQ) of 0.05 ng/mL in murine serum . Recovery rates exceed 95% with intra- and inter-day precision < 5%.

Q & A

Q. How is Tauro-ω-muricholic Acid Sodium Salt-d4 used in the quantitative analysis of bile acids?

this compound serves as a stable isotope-labeled internal standard for precise quantification of endogenous bile acids (BAs) via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The deuterium atoms (d4) at non-exchangeable positions ensure minimal interference from matrix effects, enabling accurate calibration curves and correction for analyte loss during sample preparation. Researchers dissolve the compound in DMSO, ethanol, or PBS (pH 7.2) at concentrations up to 25 mg/mL, with storage at -20°C to maintain stability .

Q. What experimental parameters are critical when preparing solutions of this compound for in vivo studies?

Key parameters include:

  • Solubility : Optimize solvent choice (e.g., DMF: 25 mg/mL, DMSO: 20 mg/mL) to avoid precipitation.
  • Formulation : For injectable solutions, use DMSO:Tween 80:saline (10:5:85) to enhance solubility and biocompatibility.
  • Stability : Store aliquots at -20°C and avoid freeze-thaw cycles to prevent degradation.
  • Dosage : Pre-test solubility in biological matrices (e.g., serum, liver homogenates) to ensure compatibility with experimental workflows .

Q. What role does this compound play in studying cholesterol metabolism?

This compound aids in tracing the enterohepatic circulation of BAs, which regulate cholesterol homeostasis via FXR and TGR5 signaling pathways. By quantifying endogenous tauro-ω-muricholic acid (T-ω-MCA) in liver and intestinal samples, researchers assess how BA synthesis modulates cholesterol catabolism and dietary lipid absorption. Decreased hepatic T-ω-MCA levels in high-fat diet models correlate with disrupted metabolic homeostasis, providing insights into dyslipidemia mechanisms .

Advanced Research Questions

Q. How does this compound facilitate the study of bile acid-microbiome interactions in metabolic disorders?

T-ω-MCA-d4 enables quantification of microbial BA modification products, such as deconjugated or isomerized species, in fecal samples. In murine NAFLD models, decreased hepatic T-ω-MCA levels correlate with dysbiosis and increased Firmicutes/Bacteroidetes ratios. Researchers use germ-free mice colonized with human microbiota to study how T-ω-MCA-d4 modulates microbial bile salt hydrolase (BSH) activity, linking BA profiles to host metabolic phenotypes .

Q. What methodological considerations are required to validate the use of this compound in LC-MS/MS assays?

Validation steps include:

  • Ion suppression testing : Compare analyte signals in biological matrices (e.g., plasma) vs. pure solvent to assess matrix effects.
  • Cross-reactivity : Confirm absence of interference from structurally similar BAs (e.g., tauro-β-muricholic acid).
  • Linearity : Establish calibration curves over 3–4 orders of magnitude, with R² > 0.98.
  • Isotopic purity : Verify >99% deuterium enrichment via high-resolution MS to avoid natural isotope overlap .

Q. How can researchers resolve discrepancies in bile acid quantification when using deuterated internal standards like this compound?

Common pitfalls and solutions:

  • Matrix-induced ion suppression : Use matrix-matched calibration standards and adjust extraction protocols (e.g., solid-phase extraction).
  • Isotopic contamination : Source internal standards with deuterium at non-labile positions (e.g., C-2,2,4,4) to prevent hydrogen-deuterium exchange.
  • Cross-reactivity : Employ orthogonal separation methods (e.g., UPLC with C18 columns) to resolve co-eluting isomers .

Q. What are the implications of altered hepatic this compound levels in high-fat diet-induced NAFLD models?

In mice fed high-fat diets, hepatic T-ω-MCA levels decrease by 40–60%, correlating with impaired FXR signaling and elevated triglyceride accumulation. Researchers use T-ω-MCA-d4 to quantify BA pool shifts and assess therapeutic interventions (e.g., FXR agonists or prebiotics). These findings highlight its role as a biomarker for BA dysregulation in steatohepatitis .

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